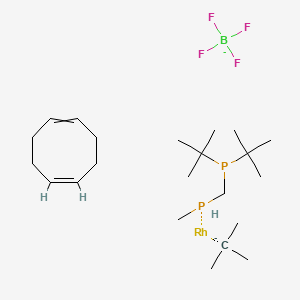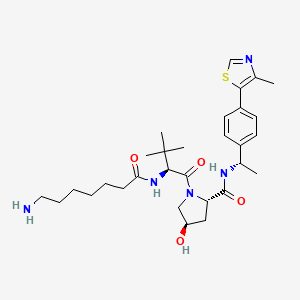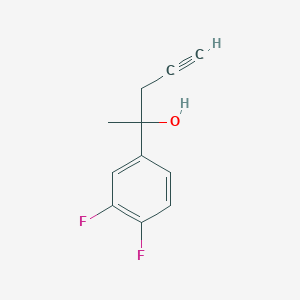
C44H67O13Na
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is a polyether fatty acid derivative produced by marine dinoflagellates. It is primarily known for its role as a potent inhibitor of protein phosphatases, specifically protein phosphatase 1 and protein phosphatase 2A.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Okadaic Acid, Sodium Salt involves several steps, starting from simpler organic molecules. The process typically includes:
Formation of the polyether skeleton: This involves the cyclization of linear precursors to form the polyether rings.
Functional group modifications: Introduction of hydroxyl, methyl, and other functional groups at specific positions.
Final conversion to sodium salt: The final step involves the neutralization of the acid form with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of Okadaic Acid, Sodium Salt is often carried out through fermentation processes involving marine dinoflagellates. The harvested biomass is then subjected to extraction and purification processes to isolate the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Okadaic Acid, Sodium Salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the polyether rings and other functional groups.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Okadaic Acid, Sodium Salt.
Wissenschaftliche Forschungsanwendungen
Okadaic Acid, Sodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study the mechanisms of protein phosphatases.
Biology: The compound is used to investigate cellular processes regulated by protein phosphorylation.
Industry: The compound is used in the development of biochemical assays and diagnostic tools.
Wirkmechanismus
Okadaic Acid, Sodium Salt exerts its effects by inhibiting protein phosphatases 1 and 2A. This inhibition leads to an increase in the phosphorylation state of various proteins, affecting multiple cellular pathways. The compound binds to the catalytic subunit of the phosphatases, preventing them from dephosphorylating their substrates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Microcystin-LR: Another potent inhibitor of protein phosphatases.
Calyculin A: A compound with similar inhibitory effects on protein phosphatases.
Tautomycin: Another marine-derived compound with similar biological activities.
Uniqueness
Okadaic Acid, Sodium Salt is unique due to its specific structure and high potency as a protein phosphatase inhibitor. Its polyether skeleton and specific functional groups contribute to its distinct biological activities compared to other similar compounds .
Eigenschaften
Molekularformel |
C44H67NaO13 |
|---|---|
Molekulargewicht |
827.0 g/mol |
IUPAC-Name |
sodium;(2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C44H68O13.Na/c1-25-21-34(55-44(23-25)35(46)12-11-31(54-44)24-41(6,50)40(48)49)26(2)9-10-30-14-18-43(53-30)19-15-33-39(57-43)36(47)29(5)38(52-33)32(45)22-28(4)37-27(3)13-17-42(56-37)16-7-8-20-51-42;/h9-10,23,26-28,30-39,45-47,50H,5,7-8,11-22,24H2,1-4,6H3,(H,48,49);/q;+1/p-1/b10-9+;/t26-,27?,28+,30+,31+,32+,33-,34+,35-,36-,37+,38+,39-,41-,42+,43-,44-;/m1./s1 |
InChI-Schlüssel |
BYHIFOCTDVNQQT-AEZPJLJOSA-M |
Isomerische SMILES |
CC1CC[C@]2(CCCCO2)O[C@@H]1[C@@H](C)C[C@@H]([C@@H]3C(=C)[C@H]([C@H]4[C@H](O3)CC[C@]5(O4)CC[C@@H](O5)/C=C/[C@@H](C)[C@@H]6CC(=C[C@@]7(O6)[C@@H](CC[C@H](O7)C[C@](C)(C(=O)[O-])O)O)C)O)O.[Na+] |
Kanonische SMILES |
CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)[O-])O)O)C)O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride](/img/structure/B11927580.png)

![4-(difluoromethyl)-5-[4-[(3S,5R)-3,5-dimethylmorpholin-4-yl]-6-[(3R)-3-methylmorpholin-4-yl]-1,3,5-triazin-2-yl]pyridin-2-amine](/img/structure/B11927594.png)


![nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11927608.png)



![Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate](/img/structure/B11927625.png)
